Androstanolone-d3

Catalog No.
S3443123
CAS No.
79037-34-6
M.F
C19H30O2
M. Wt
293.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Androstanolone-d3

CAS Number

79037-34-6

Product Name

Androstanolone-d3

IUPAC Name

(5S,9S,10S,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C19H30O2

Molecular Weight

293.5 g/mol

InChI

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-17,21H,3-11H2,1-2H3/t12-,14?,15-,16-,17-,18-,19-/m0/s1/i6D2,17D

InChI Key

NVKAWKQGWWIWPM-NWQJCVHWSA-N

SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O)C

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O)C

Isomeric SMILES

[2H][C@]1([C@]2(CC[C@H]3C([C@@H]2CC1([2H])[2H])CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)O

Description

The exact mass of the compound (5S,9S,10S,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one is 293.243410433 g/mol and the complexity rating of the compound is 459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Androstanolone-d3, also known as 5α-dihydrotestosterone-d3, is a synthetic derivative of dihydrotestosterone, which is a potent androgenic hormone. The compound is characterized by the molecular formula C₁₉H₂₈D₃O₂ and has a molecular weight of approximately 290.4403 Da. It is used primarily in research settings due to its stable isotopic labeling, which allows for the study of androgen metabolism and receptor interactions without interference from endogenous hormones .

Typical of steroid hormones. Key reactions include:

  • Reduction: The conversion of testosterone to androstanolone-d3 involves the reduction of the 4,5 double bond in the steroid structure, catalyzed by enzymes such as 5α-reductase.
  • Hydroxylation: Hydroxylation reactions can occur at various positions on the steroid nucleus, affecting its biological activity and metabolism.
  • Conjugation: Androstanolone-d3 can undergo conjugation with glucuronic acid or sulfate, enhancing its solubility and facilitating excretion .

The synthesis of androstanolone-d3 typically involves:

  • Starting Material: Dihydrotestosterone or testosterone as the precursor.
  • Isotopic Labeling: Incorporation of deuterium at specific positions (e.g., C2, C3, C4) using deuterated reagents during the reduction or hydroxylation steps.
  • Purification: The synthesized compound is purified through chromatographic techniques to isolate androstanolone-d3 from other byproducts and unreacted materials .

Androstanolone-d3 is primarily used in scientific research for:

  • Metabolic Studies: Understanding the metabolism of androgens in various biological systems.
  • Pharmacokinetics: Investigating absorption, distribution, metabolism, and excretion profiles of androgens.
  • Clinical Research: Exploring potential therapeutic applications in hormone replacement therapy for testosterone deficiencies .

Research on androstanolone-d3 has revealed its interactions with various biological systems:

  • Androgen Receptor Binding: Studies indicate that androstanolone-d3 binds more effectively to androgen receptors compared to testosterone, suggesting potential applications in therapies targeting androgen-related conditions.
  • Enzymatic Metabolism: Interaction with metabolic enzymes such as 5α-reductase and 3α-hydroxysteroid dehydrogenase affects its bioactivity and therapeutic efficacy .

Several compounds share structural similarities with androstanolone-d3. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
TestosteroneC₁₉H₂₄O₂Precursor to dihydrotestosterone; less potent than androstanolone-d3.
DihydrotestosteroneC₁₉H₂₄O₂Direct metabolite of testosterone; strong androgenic effects.
AndrostenedioneC₁₉H₂₄O₂Precursor to testosterone; less potent than both dihydrotestosterone and androstanolone-d3.
NandroloneC₁₉H₂₄OAn anabolic steroid with lower androgenic activity compared to androstanolone-d3.

Androstanolone-d3's unique isotopic labeling allows for precise tracking in metabolic studies, distinguishing it from other compounds that may not provide such clarity in research applications . Its enhanced potency at androgen receptors further differentiates it from related steroids like nandrolone and androstenedione.

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

293.243410433 g/mol

Monoisotopic Mass

293.243410433 g/mol

Heavy Atom Count

21

Dates

Modify: 2023-08-19

Explore Compound Types